LCL161

Descripción general

Descripción

LCL-161 es una molécula pequeña que actúa como un segundo activador de caspasa derivado de las mitocondrias. Es conocido principalmente por su capacidad para inhibir las proteínas inhibidoras de la apoptosis, lo que lo convierte en un candidato prometedor para la terapia del cáncer. Este compuesto ha sido estudiado ampliamente por su potencial para mejorar la eficacia de la radioterapia y la quimioterapia al promover la muerte de las células cancerosas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LCL-161 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de un anillo de tiazol y la introducción de un grupo fluorobenzilo. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de Producción Industrial

La producción industrial de LCL-161 probablemente implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación como la cristalización o la cromatografía. El proceso de producción también tendría que cumplir con los estándares regulatorios para garantizar la seguridad y la eficacia del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

LCL-161 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de LCL-161 incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de disolventes para disolver los reactivos.

Productos Principales

Los productos principales formados a partir de las reacciones de LCL-161 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir productos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

LCL-161 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las proteínas inhibidoras de la apoptosis y los mecanismos de la apoptosis.

Biología: Se utiliza para investigar el papel de las proteínas inhibidoras de la apoptosis en varios procesos celulares y enfermedades.

Medicina: Se está estudiando como un agente terapéutico potencial para el tratamiento del cáncer, particularmente en combinación con la radioterapia y la quimioterapia.

Mecanismo De Acción

LCL-161 ejerce sus efectos uniéndose y degradando las proteínas inhibidoras de la apoptosis, como la proteína inhibidora de la apoptosis celular 1 y la proteína inhibidora de la apoptosis celular 2. Esto conduce a la activación de la señalización no canónica del factor nuclear kappa-light-chain-enhancer de las células B activadas y la regulación positiva de las citoquinas inflamatorias. El resultado es la inducción de la muerte celular apoptótica a través de vías dependientes de caspasa y mediadas por factor de necrosis tumoral alfa .

Comparación Con Compuestos Similares

Compuestos Similares

Birinapant: Otro segundo activador de caspasa derivado de las mitocondrias que se dirige a las proteínas inhibidoras de la apoptosis.

Debio 1143: Un compuesto que también inhibe las proteínas inhibidoras de la apoptosis y ha mostrado potencial en la terapia del cáncer.

GDC-0152: Un pequeño inhibidor molecular de las proteínas inhibidoras de la apoptosis con mecanismos de acción similares.

Unicidad de LCL-161

LCL-161 es único en su capacidad para radiosensibilizar preferentemente las células de carcinoma de células escamosas de cabeza y cuello negativas para el virus del papiloma humano, lo que lo convierte en un candidato prometedor para la terapia combinada con radioterapia . Además, su biodisponibilidad oral y su capacidad para inducir la apoptosis a través de múltiples vías lo distinguen aún más de otros compuestos similares .

Actividad Biológica

LCL161 is a small molecule that acts as a second mitochondrial activator of caspases (SMAC) mimetic, primarily targeting inhibitor of apoptosis proteins (IAPs). It has garnered attention for its potential therapeutic applications in various hematological malignancies and solid tumors. This article synthesizes current research findings regarding the biological activity of this compound, including in vitro studies, clinical trials, and case studies.

This compound functions by antagonizing IAPs, which are proteins that inhibit caspase activation and promote cell survival. The compound promotes the degradation of cIAP1 and cIAP2, leading to enhanced apoptosis through the extrinsic pathway and altered signaling via the NF-κB pathway. This mechanism is critical in sensitizing cancer cells to apoptosis-inducing stimuli, making this compound a promising candidate for cancer therapy .

In Vitro Studies

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings from in vitro studies assessing the efficacy of this compound:

| Cell Line | IC50 (μM) | Effects Observed |

|---|---|---|

| WSU-DLCL2 | 0.22 | High sensitivity to this compound, significant apoptosis induction |

| Raji | >50 | Low sensitivity, minimal apoptosis |

| Karpas-422 | 10-20 | Increased caspase 3/7 activity correlating with reduced viability |

| RL | 37.95 | Induction of apoptosis with increased PARP cleavage |

| Raji 4RH | 48.77 | Reduced IAP expression, enhanced apoptosis |

In these studies, this compound was shown to induce a dose-dependent decrease in IAP levels and increase apoptotic markers such as cleaved PARP and active caspases .

Clinical Trials

A phase 2 clinical trial evaluated the safety and efficacy of oral this compound in patients with myeloproliferative neoplasms (MPN). The primary endpoint was the objective response rate (ORR), while secondary endpoints included safety assessments and symptom burden evaluations. The trial revealed promising results with some patients experiencing improved anemia and reduced symptoms related to MPN .

Case Study: Myeloproliferative Neoplasm

In a single-center study involving patients with MPN, this compound was administered once weekly. The study reported:

- Objective Response Rate: Notable improvement in hemoglobin levels in several patients.

- Adverse Events: Four grade 3/4 adverse events were recorded, including syncope and nausea.

- Survival Analysis: Correlative studies indicated that cIAP1/2 levels may serve as biomarkers for treatment response .

Effects on T Cell Biology

Recent research highlighted this compound's role in enhancing T cell responses. It activated the non-canonical NF-κB pathway and promoted the expansion of engineered T cells targeting tumors. However, it was noted that while this compound provided costimulatory signals to T cells under certain conditions, it did not enhance their anti-tumor function when challenged with myeloma cells expressing target antigens .

Summary of Findings

This compound demonstrates significant potential as an anticancer agent through its ability to induce apoptosis by inhibiting IAPs. Its efficacy varies across different cancer types and cell lines, suggesting a need for personalized approaches in treatment strategies. Ongoing clinical trials will further elucidate its therapeutic profile and potential applications.

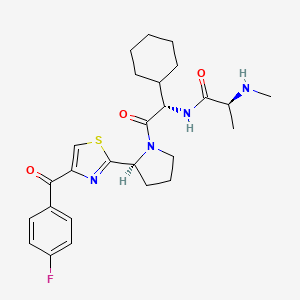

Propiedades

IUPAC Name |

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)/t16-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPFGVNKHCLJJO-SSKFGXFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025866 | |

| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005342-46-0 | |

| Record name | LCL-161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005342460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LCL-161 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-2-oxoethyl]-2-methylaminopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LCL-161 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TNS415Y3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.